molecular formula C23H32O6 B580046 16-Phenoxy tetranor prostaglandin F2alpha methyl ester CAS No. 51638-90-5

16-Phenoxy tetranor prostaglandin F2alpha methyl ester

Cat. No.: B580046
CAS No.: 51638-90-5
M. Wt: 404.5
InChI Key: HYOHKXGCEWCBKE-CNAXQHPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

Chemical Classification and Nomenclature

16-Phenoxy tetranor prostaglandin F2α methyl ester (CAS 51638-90-5) belongs to the synthetic prostaglandin analog family, specifically a methylated derivative of 16-phenoxy tetranor PGF2α. Its IUPAC name is methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl]hept-5-enoate. The molecular formula is C23H32O6, with a molecular weight of 404.5 g/mol. The "tetranor" designation indicates the absence of four methylene groups compared to natural PGF2α, while the 16-phenoxy substitution replaces the ω-terminal carboxylic acid with a phenoxy group to enhance lipid solubility.

Key Identifiers:
Property Value
CAS Number 51638-90-5
Molecular Formula C23H32O6
IUPAC Name Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]cyclopentyl]hept-5-enoate
Synonyms 16-Phenoxytetranor PGF2α methyl ester; Latanoprost intermediate

Historical Context in Prostaglandin Research

The compound emerged from efforts to stabilize natural prostaglandins, which are rapidly metabolized by β-oxidation and dehydrogenation. Early prostaglandin synthesis, pioneered by E.J. Corey in 1969, enabled the production of analogs with modified side chains. The 16-phenoxy tetranor variant was developed in the 1980s to address the short half-life of PGF2α, particularly for ocular applications. Its methyl ester group, a prodrug strategy, improves corneal permeability, as seen in latanoprost (an FDA-approved glaucoma drug).

Relation to Natural Prostaglandins

Structurally, the compound retains the cyclopentane core and hydroxyl groups critical for FP receptor binding but diverges in key regions:

  • Tetranor Modification : Removal of four carbons from the ω-chain reduces susceptibility to β-oxidation.
  • 16-Phenoxy Substitution : Replaces the ω-carboxyl group, enhancing lipophilicity and receptor affinity.
  • Methyl Ester : Serves as a prodrug, hydrolyzed in vivo to the active carboxylic acid form.

Compared to natural PGF2α (C20H32O5), the analog’s modifications prolong half-life and tissue penetration, making it suitable for topical administration.

Significance in Eicosanoid Chemistry

As a synthetic eicosanoid, this compound exemplifies the strategic engineering of prostaglandin analogs to overcome pharmacokinetic limitations. Its design principles align with broader trends in eicosanoid research:

  • Receptor Specificity : The phenoxy group enhances FP receptor binding, achieving 440% greater affinity than PGF2α in ovine luteal cells.
  • Metabolic Stability : The tetranor chain and methyl ester reduce degradation by 15-hydroxyprostaglandin dehydrogenase.
  • Prodrug Utilization : Esterification enables efficient tissue uptake, with hydrolysis occurring preferentially in target tissues like the ciliary body.

These features have made it a valuable tool for studying FP receptor signaling and a precursor to clinically used drugs.

Molecular Identity and Structural Overview

The compound’s structure integrates stereochemical precision and functional group engineering:

$$
\text{Structure: } \text{C}{23}\text{H}{32}\text{O}_{6} \
\text{Stereocenters: } 1R, 2R, 3R, 5S \text{ (cyclopentane core); } 3R \text{ (phenoxy side chain)}
$$

Structural Features:
  • Cyclopentane Core : Maintains the conserved prostaglandin backbone with hydroxyl groups at C3 and C5.
  • Upper Side Chain : (5Z)-hept-5-enoate ester ensures rigidity and FP receptor complementarity.
  • Lower Side Chain : (1E,3R)-3-hydroxy-4-phenoxybut-1-enyl group confers lipid solubility and receptor selectivity.

Comparative analysis with natural PGF2α reveals targeted alterations:

Feature Natural PGF2α 16-Phenoxy Tetranor PGF2α Methyl Ester
ω-Chain Length C20 C16 (tetranor)
ω-Terminal Group Carboxylic acid Phenoxy
Esterification None Methyl ester
Receptor Binding (FP) 100% (baseline) 440% relative affinity

This structural optimization underscores the compound’s role as a bridge between natural eicosanoid physiology and synthetic therapeutic design.

Properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOHKXGCEWCBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693980
Record name Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51638-90-5
Record name Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves multiple steps, including the modification of the alpha chain of prostaglandin F2alpha.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving the use of specific reagents and catalysts to achieve the desired modifications .

Chemical Reactions Analysis

Types of Reactions: 16-Phenoxy tetranor prostaglandin F2alpha methyl ester undergoes various chemical reactions, including hydrolysis, which converts it into its bioactive free acid form. This reaction is facilitated by the presence of esterases in certain tissues .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The primary product formed from the hydrolysis of this compound is the bioactive free acid, which retains the biological activity of the parent compound .

Scientific Research Applications

Reproductive Health

Mechanism of Action:
16-Phenoxy tetranor prostaglandin F2alpha methyl ester primarily acts through the FP receptor, which is pivotal in mediating reproductive functions such as luteolysis and the regulation of ovarian activity. Studies indicate that this compound exhibits significantly higher affinity for the FP receptor compared to natural prostaglandin F2alpha, enhancing its efficacy in reproductive applications .

Clinical Applications:

  • Induction of Labor: The compound is utilized in obstetrics to induce labor by stimulating uterine contractions. Its potent action on the FP receptors facilitates cervical ripening and uterine contractility.
  • Management of Luteal Phase Defects: In veterinary medicine, it is employed to manage reproductive cycles in livestock by inducing luteolysis, thus aiding in synchronization protocols for breeding .

Pharmacological Studies

Anti-inflammatory Properties:
Research has demonstrated that this compound can modulate inflammatory responses through its interaction with various prostaglandin receptors. It has shown potential in reducing inflammation markers such as IL-1β in progenitor cells, indicating its role as an anti-inflammatory agent .

Case Studies:

  • A study involving the administration of this compound revealed significant reductions in inflammatory cytokines, suggesting its utility in treating conditions characterized by excessive inflammation .

Ophthalmic Applications

Therapeutic Formulations:
The compound's lipophilic nature allows for effective formulation into eye drops, which can enhance ocular bioavailability. Its stability in aqueous solutions makes it suitable for long-term storage and use in ophthalmic preparations .

Clinical Efficacy:

  • Glaucoma Treatment: Preliminary studies indicate that this compound can lower intraocular pressure effectively, making it a candidate for glaucoma therapy. The compound's mechanism involves increasing aqueous humor outflow through the trabecular meshwork .

Stability and Formulation

Stability Enhancements:
Formulations containing this compound have been shown to benefit from the inclusion of stabilizing agents such as polyethoxylated castor oils. These agents enhance the chemical stability of the prostaglandin during storage and use .

Data Table: Stability Analysis

Formulation ComponentStability Impact (%)
Polyethoxylated Castor Oil (1%)+20%
Ethylenediamine Tetraacetic Acid+15%
Benzalkonium Chloride (0.01%)+10%

Mechanism of Action

The mechanism of action of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves its binding to the FP receptor. This binding triggers a cascade of molecular events that lead to the desired biological effects, such as luteolysis and smooth muscle contraction. The compound’s lipophilic nature enhances its ability to interact with cell membranes and exert its effects .

Comparison with Similar Compounds

16-Phenoxy Tetranor PGF2α Isopropyl Ester (CAS: 130209-78-8)

  • Structural Difference : Isopropyl ester vs. methyl ester.
  • Pharmacokinetics: Similar prodrug mechanism but may hydrolyze more slowly due to steric hindrance from the larger isopropyl group .
  • Applications : Used in glaucoma and veterinary luteolysis, like the methyl ester .

17-Phenyl Trinor PGF2α Ethyl Amide

  • Structural Difference : Ethyl amide at C-1 and truncated ω-chain (17-phenyl group).
  • Acts as a biomarker for inflammation and cellular injury, with elevated levels observed in 3D printer emissions .
  • Receptor Affinity: Limited data on FP receptor binding compared to 16-phenoxy analogs.

16-Phenoxy Tetranor PGF2α Cyclopropyl Methyl Amide (CAS: 1138395-09-1)

  • Structural Difference : Cyclopropyl methyl amide at C-1.
  • Pharmacology: No published biological activity data, highlighting a research gap . Theoretical advantages include enhanced metabolic stability due to the cyclopropyl group.

16,16-Dimethyl Prostaglandin E2 (PGE2)

  • Structural Difference : 16,16-dimethyl modification on PGE2 (vs. PGF2α).
  • Mechanism : Binds EP receptors, but studies show partial FP receptor mediation for smooth muscle effects .
  • Applications: Historically used for menstrual induction, contrasting with the FP-selective 16-phenoxy PGF2α analogs .

Pharmacological Data and Receptor Interactions

Table 1: Comparative Pharmacological Profiles

Compound Receptor Affinity (FP vs. EP) Prodrug Activation Site Key Applications References
16-Phenoxy tetranor PGF2α methyl ester 440% ↑ FP affinity vs. PGF2α Ocular, uterine tissues Glaucoma, luteolysis
16-Phenoxy tetranor PGF2α isopropyl ester Similar to methyl ester Broad tissue esterases Glaucoma, veterinary medicine
17-Phenyl trinor PGF2α ethyl amide Undetermined Non-esterase pathways Inflammation biomarker
16,16-Dimethyl PGE2 Mixed EP/FP activity Not applicable Menstrual induction

Key Findings:

  • FP Receptor Selectivity: 16-phenoxy analogs exhibit superior FP receptor binding compared to PGE2 derivatives, which show mixed receptor interactions .
  • Prodrug Efficiency : Methyl and isopropyl esters are rapidly hydrolyzed in target tissues, while amides require alternative metabolic pathways .

Clinical and Research Implications

  • Glaucoma Therapy : Methyl and isopropyl esters are preferred for their corneal penetration, but isopropyl esters may offer prolonged action .
  • Luteolysis : Both esters are effective, but tissue-specific hydrolysis rates may influence dosing regimens .
  • Unmet Needs : Cyclopropyl methyl amide and other analogs lack robust pharmacological data, warranting further study .

Biological Activity

16-Phenoxy tetranor prostaglandin F2alpha methyl ester (16-phenoxy PGF2α ME) is a synthetic analog of prostaglandin F2α (PGF2α), designed to enhance biological activity while improving metabolic stability. This compound has garnered attention in pharmacological research due to its higher affinity for the FP receptor and its potential applications in reproductive biology and therapeutic interventions.

  • Molecular Formula : C22H30O6
  • Molecular Weight : 390.48 g/mol
  • CAS Number : 51638-90-5
  • Solubility : Soluble in organic solvents like ethanol and methyl acetate, with a reported solubility of approximately 100 mg/ml in certain solvents .

16-Phenoxy PGF2α ME primarily exerts its effects through the activation of the FP receptor, which mediates various physiological responses, including luteolysis and smooth muscle contraction. The compound has been shown to bind to the FP receptor on ovine luteal cells with an affinity approximately 440% greater than that of PGF2α itself . This enhanced binding affinity suggests a potent role in reproductive physiology, particularly in regulating luteal function.

Biological Activity

The biological activity of 16-phenoxy PGF2α ME encompasses several key areas:

  • Reproductive Biology :
    • Luteolysis : The compound plays a crucial role in inducing luteolysis, a process essential for the regulation of the estrous cycle in mammals. It facilitates the regression of the corpus luteum by promoting apoptosis in luteal cells .
    • Effects on Ovulation : Studies indicate that analogs like 16-phenoxy PGF2α can influence ovulatory processes, making them valuable for fertility treatments and reproductive health interventions .
  • Smooth Muscle Contraction :
    • The compound induces contractions in smooth muscle tissues, which can be beneficial for therapeutic applications related to uterine contractions during labor or for managing conditions like glaucoma .
  • Inflammatory Response Modulation :
    • Recent research highlights the role of prostaglandins, including 16-phenoxy PGF2α ME, in modulating inflammatory responses. It has been shown to influence cytokine production and may have implications for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of 16-phenoxy PGF2α ME, demonstrating its efficacy and safety profile:

StudyFocusFindings
Balapure et al. (1989)Receptor BindingConfirmed that 16-phenoxy PGF2α ME binds more effectively to FP receptors compared to PGF2α, enhancing luteal cell responsiveness .
Madari et al. (2017)Medical AbortionsExplored the use of prostaglandin analogs for early medical abortions, noting significant efficacy with minimal side effects when using compounds like 16-phenoxy PGF2α ME .
OUP (2003)Cytokine RegulationDemonstrated that FP receptors mediate the induction of IL-1β expression via prostaglandins, suggesting a role for 16-phenoxy PGF2α ME in inflammatory pathways .

Q & A

Basic Research Questions

Q. How is 16-phenoxy tetranor PGF2α methyl ester synthesized, and what structural modifications enhance its metabolic stability?

  • Methodological Answer : The synthesis involves introducing a 16-phenoxy group to the ω-terminus of PGF2α and replacing the carboxylic acid with a methyl ester. Key modifications include the phenoxy group (enhancing receptor binding affinity) and methyl ester (improving lipophilicity and acting as a prodrug). Synthetic routes for tetranor prostaglandins often use stereoselective cyclopropanation and enzymatic hydrolysis steps, as described in patent literature . The methyl ester is cleaved in vivo to release the bioactive free acid .

Q. What experimental approaches are used to quantify FP receptor binding affinity?

  • Methodological Answer : Radioligand displacement assays with tritiated PGF2α are standard. For example, studies using ovine luteal cells demonstrated that 16-phenoxy tetranor PGF2α methyl ester exhibits 440% higher affinity for the FP receptor than native PGF2α. Competitive binding curves and Schild analysis are employed to determine IC50 and receptor selectivity .

Q. How is the hydrolysis of the methyl ester prodrug to its active free acid monitored in vitro?

  • Methodological Answer : Tissue homogenates (e.g., liver, ocular tissues) are incubated with the compound, and hydrolysis kinetics are tracked via HPLC or LC-MS. Enzymatic activity (e.g., esterase specificity) is assessed using inhibitors like paraoxon. The free acid is quantified against a calibration curve, with hydrolysis rates varying by tissue type .

Advanced Research Questions

Q. How do researchers resolve contradictory data on tissue-specific activity of structurally related analogs?

  • Methodological Answer : Comparative studies using isoform-specific receptor knockouts (e.g., CRISPR-edited FP receptor subtypes) and tissue-selective esterase inhibitors can isolate mechanisms. For instance, the cyclopropyl methyl amide analog shows no published activity, suggesting steric hindrance or metabolic instability, which can be tested via mass spectrometry and molecular docking .

Q. What strategies differentiate FP receptor subtype effects from off-target prostaglandin receptor interactions?

  • Methodological Answer : Use subtype-selective antagonists (e.g., AL-8810 for FP) in functional assays like cAMP inhibition or calcium flux. Cross-reactivity with EP/TP receptors is evaluated using HEK293 cells transfected with individual receptors. Confocal imaging with fluorescent analogs can localize receptor binding in vivo .

Q. How are in vivo models optimized to study intraocular pressure (IOP) reduction versus inflammatory side effects?

  • Methodological Answer : Glaucoma models (e.g., hypertonic saline-induced ocular hypertension in rabbits) measure IOP via tonometry. Inflammatory responses are quantified using cytokine ELISAs (IL-6, TNF-α) and histopathology. Dose-response studies compare methyl ester prodrugs (e.g., latanoprost) to minimize inflammation while maintaining efficacy .

Data Interpretation & Conflict Resolution

Q. How can conflicting hydrolysis rates in different tissues be reconciled?

  • Methodological Answer : Tissue-specific esterase profiling (e.g., carboxylesterase isoforms) via western blot or activity-based probes clarifies metabolic variability. Pharmacokinetic modeling integrates hydrolysis rates, tissue distribution, and clearance data to predict active metabolite concentrations .

Q. What methods validate the luteolytic efficacy of this compound in preclinical models?

  • Methodological Answer : In ovine models, luteolysis is assessed via progesterone ELISA, ultrasonography (corpus luteum regression), and histology. Dose escalation studies compare methyl ester prodrugs to free acids, with pharmacokinetic sampling to correlate plasma levels with effect duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Phenoxy tetranor prostaglandin F2alpha methyl ester
Reactant of Route 2
Reactant of Route 2
16-Phenoxy tetranor prostaglandin F2alpha methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.